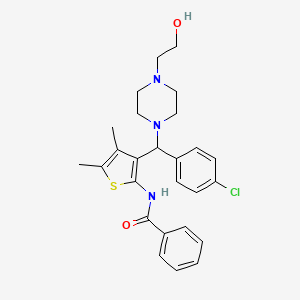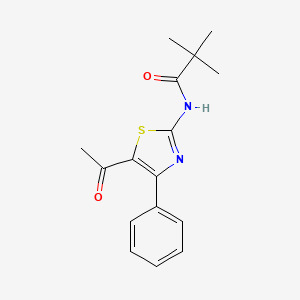
4-(Difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a difluoromethylated piperidine derivative. Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . There are examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods, including Minisci-type radical chemistry, which is best applied to heteroaromatics . The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Techniques: Innovations in the synthesis of fluorinated piperidines, like 3-alkoxy-4,4-difluoropiperidines, have been developed to enhance their utility in agrochemical and pharmaceutical chemistry. These compounds are synthesized via deoxofluorination of 3-alkoxy-4-piperidinones, showcasing the versatility of difluoromethylated piperidines in chemical synthesis (Surmont et al., 2009).
- Novel Synthetic Approaches: Research into ultrasound-promoted synthesis has led to the creation of novel bipodal and tripodal piperidin-4-ones and their conversion to piperidin-4-ols, demonstrating the efficiency of non-conventional energy sources in the synthesis of complex piperidine derivatives (Rajesh et al., 2012).
Biological and Pharmacological Research
- Anti-acetylcholinesterase Activity: Piperidine derivatives have been studied for their potential anti-acetylcholinesterase (AChE) activity, indicating their significance in developing treatments for conditions like Alzheimer's disease. These studies underscore the structural influence on biological activity, where modifications to the piperidine moiety can enhance inhibitor potency (Sugimoto et al., 1990).
- Insecticidal and Antimicrobial Activities: The development of α-aminophosphonates containing piperidinyl groups has shown promising insecticidal and antimicrobial properties. This highlights the potential of difluoromethylated piperidines in creating new agents for pest and disease control (Jiang et al., 2013).
Future Directions
The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . The development of novel difluoromethylation reagents and methods will continue to streamline access to molecules of pharmaceutical relevance .
Properties
IUPAC Name |
4-(difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10;;/h9-11,14H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMCJLYRASJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)


![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)



![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2827970.png)
![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid](/img/structure/B2827976.png)
![4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2827977.png)

